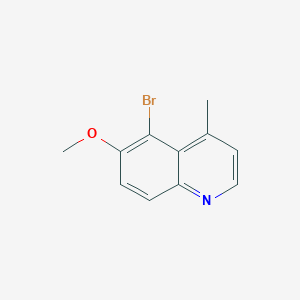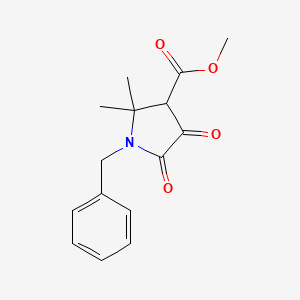![molecular formula C11H8BrFN4O3 B8352384 5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one](/img/structure/B8352384.png)
5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one is a complex organic compound with a unique structure that includes bromine, fluorine, and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-bromo-1-methyl-1H-pyrazin-2-one with 4-fluoro-3-nitroaniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-Bromo-3-(4-fluoro-3-aminophenylamino)-1-methyl-1H-pyrazin-2-one.
科学的研究の応用
5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Bromo-2,3-difluoropyridine: Another brominated and fluorinated compound with different applications.
4-Fluoro-3-nitroaniline: A precursor in the synthesis of the target compound.
1-Methyl-1H-pyrazin-2-one: The core structure of the compound.
Uniqueness
5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C11H8BrFN4O3 |
|---|---|
分子量 |
343.11 g/mol |
IUPAC名 |
5-bromo-3-(4-fluoro-3-nitroanilino)-1-methylpyrazin-2-one |
InChI |
InChI=1S/C11H8BrFN4O3/c1-16-5-9(12)15-10(11(16)18)14-6-2-3-7(13)8(4-6)17(19)20/h2-5H,1H3,(H,14,15) |
InChIキー |
CLBIPIYZEVKBJY-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=C(C1=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
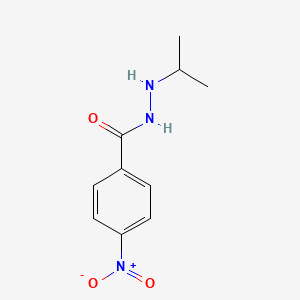
![6-(1-Hydroxyethyl)-2-sulfamoylbenzo[b]thiophene](/img/structure/B8352314.png)
![Diethyl 4-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-fluorophenyl)cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B8352321.png)
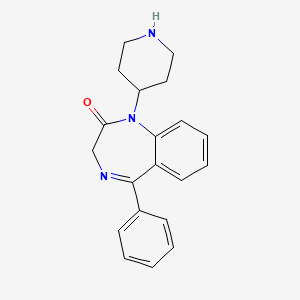
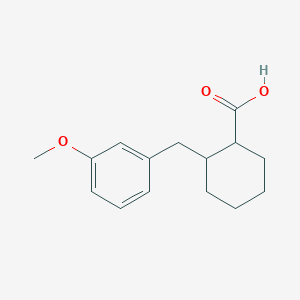
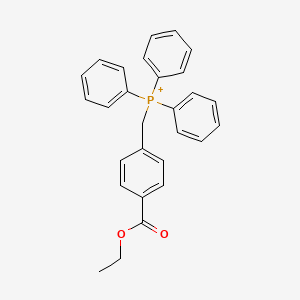
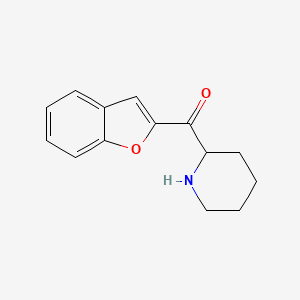
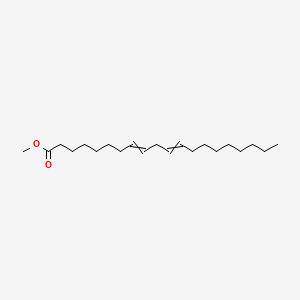
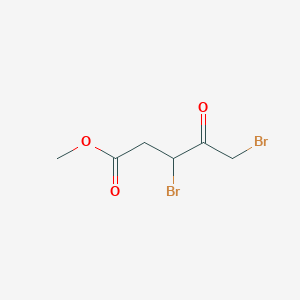
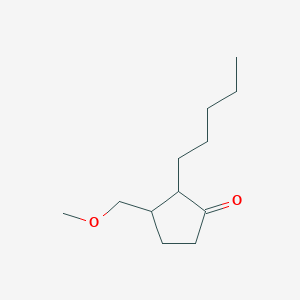
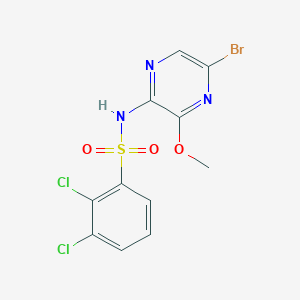
![[2-(6-nitro-1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8352404.png)
